1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivatives under dehydrating conditions.
Attachment of the piperazine ring: The oxadiazole intermediate is then reacted with a piperazine derivative, often under basic conditions, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
- 1-(2-Bromophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Uniqueness
1-(2-Fluorophenyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H19FN4O/c20-16-8-4-5-9-17(16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
NXHMHHKYPNEIDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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